Methyl indoline-2-carboxylate
Overview
Description
Methyl indoline-2-carboxylate is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 . It has been shown to inhibit the production of β-amyloid, an important factor in the pathogenesis of Alzheimer’s disease .
Synthesis Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Molecular Structure Analysis
The InChI code of Methyl indoline-2-carboxylate is1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3
. This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
Indole derivatives have been studied for their unique inhibitory properties . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis
Methyl indoline-2-carboxylate is a chemical compound with a molecular weight of 177.2 .Scientific Research Applications
Synthesis of Indole Derivatives
“Methyl indoline-2-carboxylate” is used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Biologically Active Compounds
Indole derivatives, including “Methyl indoline-2-carboxylate”, show various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Enzyme Inhibitors
“Methyl indoline-2-carboxylate” and its derivatives have been found to inhibit various enzymes and proteins . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Anti-Inflammatory and Analgesic Activities
Some derivatives of “Methyl indoline-2-carboxylate” have shown anti-inflammatory and analgesic activities . For example, compounds (S)- N - (1- (benzo [d]thiazol-2-ylamino)-3- (1 H -indol-2-yl)-1-oxopropan-2-yl)- N - (4-nitrophenylsulfonyl)benzamide (42) and (S)- N - (benzo [d]thiazol-2-yl)-1- (4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .
Synthetic Strategies
“Methyl indoline-2-carboxylate” is used in synthetic strategies of indole 2 and 3-carboxamide derivatives . These derivatives have unique inhibitory properties, making them strong enzyme inhibitors .
Optimization Reactions
“Methyl indoline-2-carboxylate” is used in optimization reactions . For example, reactions were performed in ethanol at room temperature using 0.0 to 0.8 mM p -TSA (p -toluenesulphonic acid) as a sole catalyst, wherein 0.5 mM p -TSA resulted in the maximum yield .
Mechanism of Action
Target of Action
Methyl indoline-2-carboxylate is a derivative of indole . Indole derivatives have been found to interact with a variety of enzymes and proteins, often inhibiting their activity . .
Mode of Action
The presence of the carboxamide moiety in indole derivatives, like methyl indoline-2-carboxylate, allows these compounds to form hydrogen bonds with various enzymes and proteins . This interaction can inhibit the activity of these enzymes and proteins, leading to various biological effects .
Biochemical Pathways
Indole derivatives are produced by the metabolism of tryptophan, an essential amino acid
Result of Action
Indole derivatives have been found to have various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2,3-dihydro-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URORFKDEPJFPOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383299 | |
Record name | methyl indoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl indoline-2-carboxylate | |
CAS RN |
59040-84-5, 96056-64-3 | |
Record name | Methyl indoline-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59040-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl indoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-2-carboxylic acid, 2,3-dihydro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.480 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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